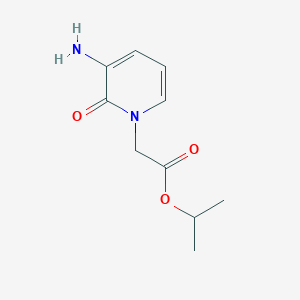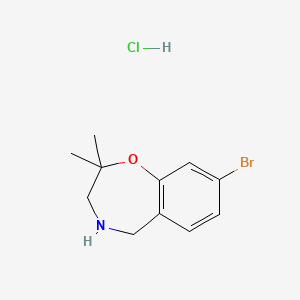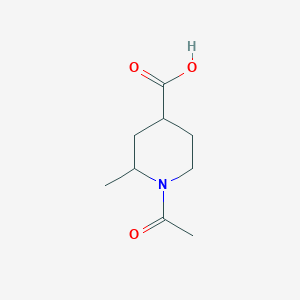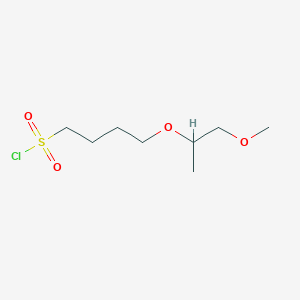
2-Pyrrolizino-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolizino-N-methylaniline is a heterocyclic aromatic amine that contains a pyrrolizidine ring fused with an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolizino-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyrrolizidine with aniline under basic conditions. Another method includes the reduction of nitroarene intermediates to form the desired amine . Additionally, palladium-catalyzed amination reactions have been employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of microwave-assisted and ultrasound-assisted synthesis techniques has been explored to minimize environmental impact and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolizino-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ortho- and para-substituted products.
Aplicaciones Científicas De Investigación
2-Pyrrolizino-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of dyes, agrochemicals, and other organic products.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolizino-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist at specific binding sites, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with nicotinic receptors and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features but lacks the pyrrolizidine ring.
Pyrrolizidine Alkaloids: Compounds containing the pyrrolizidine motif, known for their biological activities.
Pyrrolidinones: Five-membered lactams with diverse biological activities.
Uniqueness
2-Pyrrolizino-N-methylaniline is unique due to its fused pyrrolizidine-aniline structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N-methyl-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7,12H,4-5,8-9H2,1H3 |
Clave InChI |
CSNHCBCQZPJLJI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)


![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)


![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)



